molecular formula C25H34N6O3S B2991674 N-[4-(diethylamino)-2-methylphenyl]-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide CAS No. 1029742-01-5

N-[4-(diethylamino)-2-methylphenyl]-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

Cat. No.: B2991674
CAS No.: 1029742-01-5
M. Wt: 498.65
InChI Key: WJBGOIUJIIOWHM-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core fused with a diethylamino-methylphenyl acetamide moiety and a propenyl substituent. Its synthesis likely involves coupling reactions between thiazolidinedione acetic acid derivatives and aminopyrimidines under DMF and dicyclohexylcarbodiimide (DCC) activation, as seen in analogous syntheses . The diethylamino groups enhance solubility and electronic interactions, while the propenyl side chain may confer reactivity for further functionalization or modulate bioactivity.

Properties

IUPAC Name

2-[2-(diethylamino)-5,7-dioxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3S/c1-7-14-30-23(33)21-22(27-24(35-21)29(10-4)11-5)31(25(30)34)16-20(32)26-19-13-12-18(15-17(19)6)28(8-2)9-3/h7,12-13,15H,1,8-11,14,16H2,2-6H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBGOIUJIIOWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC=C)SC(=N3)N(CC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[4,5-d]pyrimidines have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 75 µg/mL to over 150 µg/mL depending on the bacterial strain tested .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiazolo-pyrimidine structure is believed to enhance its activity against specific cancer types by targeting key signaling pathways involved in cell growth and survival.

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, causing disruption and leading to cell death.

Study 1: Antimicrobial Efficacy

A study published in 2024 demonstrated that a derivative of the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The researchers reported MIC values of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating strong potential for development as an antimicrobial agent .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of the compound on human breast cancer cells. Results showed that treatment with the compound led to a 70% reduction in cell viability compared to control groups after 48 hours. The study concluded that the compound induces apoptosis through activation of caspase pathways .

Data Table

Biological ActivityTest Organism/Cell LineMIC/IC50 Value (µg/mL)Reference
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli100
AnticancerBreast cancer cellsIC50 = 30

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Thiazolo[4,5-d]pyrimidine Diethylamino-methylphenyl, propenyl Acetamide, diethylamino groups
N-(2′-Aminopyrimidin-4′-yl)-2-(2″,4″-dioxothiazolidin-5″-yl) Acetamide (19) Thiazolidinedione-pyrimidine Aminopyrimidinyl, thiazolidinedione Acetamide, thiazolidinedione
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Thiazole-pyrimidine hybrid Nitrophenyl, chlorophenyl, isopropylphenyl Acetamide, pyrazole, thiazole
  • Key Differences: The target compound uniquely combines diethylamino and propenyl groups, which may enhance solubility and reactivity compared to nitro () or thiazolidinedione () substituents. Compound 19 () lacks the propenyl group but includes a thiazolidinedione ring, a known insulin sensitizer, suggesting divergent bioactivity .

Acetamide Derivatives

highlights structurally diverse acetamides, such as N-(4-bromophenyl)-2-(2-thienyl)acetamide and N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, which vary in aryl substituents (bromo, thienyl, naphthyl) .

Bioactivity and Functional Comparison

Bioactivity Clustering

demonstrates that compounds with structural similarities cluster in bioactivity profiles. For example:

  • Thiazolidinedione derivatives (e.g., Compound 19) are linked to glucose metabolism regulation .
  • Nitrophenyl-thiazole hybrids () may exhibit antimicrobial or antiproliferative activities based on analogous studies .

The target compound’s diethylamino groups could modulate kinase or receptor interactions distinct from nitro- or chloro-substituted analogs.

Molecular Networking and Dereplication

’s cosine score analysis (1 = identical fragmentation; 0 = unrelated) suggests the target compound’s MS/MS profile would cluster with other thiazolo-pyrimidines but diverge due to its unique substituents .

Spectroscopic Characterization

  • NMR: Unlike phenylpropanoid-containing acetamides (), the target’s diethylamino and propenyl groups would produce distinct shifts (e.g., δ 1.2–1.4 ppm for CH3 in diethylamino) .
  • Crystallography : Analogous acetamides () form hydrogen-bonded networks, but the target’s propenyl group may introduce steric hindrance .

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